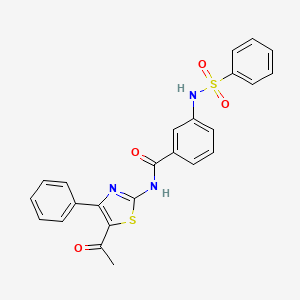

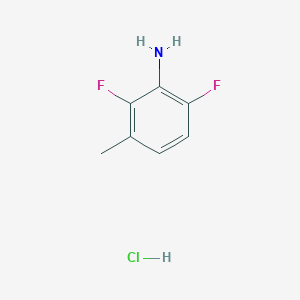

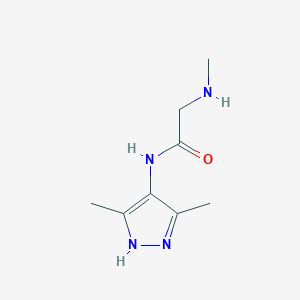

2,6-Difluoro-3-methylaniline;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Difluoro-3-methylaniline hydrochloride is a chemical compound with the CAS Number: 2490431-94-0 . It has a molecular weight of 179.6 and is typically found in powder form . The compound is stored at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2,6-difluoro-3-methylaniline hydrochloride . The InChI code for this compound is 1S/C7H7F2N.ClH/c1-4-2-3-5(8)7(10)6(4)9;/h2-3H,10H2,1H3;1H .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The shipping temperature is normal .科学的研究の応用

Synthesis of Insecticides

A significant application of difluoroaniline derivatives is in the synthesis of insecticides, particularly Teflubenzuron, a benzoylurea insecticide. Studies have shown that 3,5-Dichloro-2,4-difluoroaniline, synthesized through a series of reactions starting from difluoronitrobenzene, plays a crucial role in creating Teflubenzuron. The process involves chlorination, reduction, fluorination, hydrolysis, and acylation reactions, leading to high yields and minimal environmental contamination (Feng Shi-long, 2006). Another study confirmed these findings, emphasizing the efficiency of synthesizing Teflubenzuron from difluoroaniline derivatives (Lu Yang, 2006).

Chemical Synthesis and Reaction Mechanisms

Difluoroanilines are also pivotal in regiocontrolled metallation processes. For instance, the reaction of difluoroaniline derivatives with butyllithium followed by methyl chloroformate yields specific fluorinated benzoate compounds. This demonstrates the influence of fluorine in directing the regiocontrol of metallation over amide substituents, highlighting the intricacies of chemical synthesis and reaction mechanisms (T. J. Thornton & M. Jarman, 1990).

Environmental Studies

In environmental research, difluoroaniline derivatives have been identified as alternatives to harmful chemicals. For instance, the identification of novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS) in municipal sewage sludge underscores the role of fluorinated compounds in reducing environmental impact. These studies highlight the detection and quantification of new polyfluorinated contaminants, offering insights into the environmental behaviors and potential adverse effects of such compounds (Ting Ruan et al., 2015).

Methodological Innovations in Synthesis

Methodological advancements in the synthesis of difluoroaniline derivatives have been documented, showcasing optimized techniques for preparing 2,6-difluoroaniline from dichlorobenzonitrile through fluorination, hydrolysis, and Hofmann rearrangement. These studies not only provide a framework for efficient chemical synthesis but also hint at the industrial applicability and scalability of these processes (N. Ishikawa & S. Sugawara, 1969).

Safety and Hazards

特性

IUPAC Name |

2,6-difluoro-3-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c1-4-2-3-5(8)7(10)6(4)9;/h2-3H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOISYKCDFTUGDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

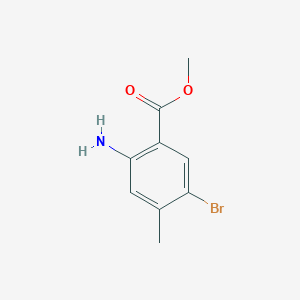

C7H8ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782829.png)

![N-(4-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2782831.png)

![(Z)-N'-[2-(4-Tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide](/img/structure/B2782833.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2782835.png)

![2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2782846.png)

![2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B2782848.png)